Magtrieve

Vue d'ensemble

Description

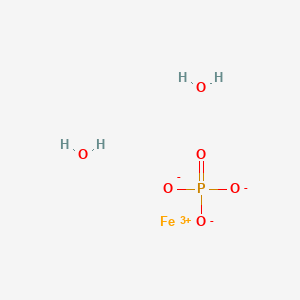

Magtrieve, also known as Chromium dioxide (CrO2), is a brown-black magnetic powder . It is insoluble in most common organic solvents and reactions with Magtrieve are typically performed in chlorinated solvents or toluene .

Synthesis Analysis

Magtrieve can be produced by the thermal decomposition of crystalline ammonium dichromate (NH4)2Cr2O7 at 150250 ℃ . The reaction is carried out in a sealed platinum container, and then the CrO2 magnetic powder is produced by hot-pressing hydrolysis .Molecular Structure Analysis

The molecular formula of Magtrieve is CrO2 and it has a molar mass of 83.99 g/mol . It has a tetragonal rutile structure .Chemical Reactions Analysis

Magtrieve has been employed in the oxidation of some simple alcohols and hydrocarbons under microwave irradiation . It is a very well-suited reagent for microwave synthesis because it carries the benefit of efficient conversion of electromagnetic energy into heat according to the dielectric heating mechanism .Physical And Chemical Properties Analysis

Magtrieve is a brown-black magnetic powder with a density of 4.85 g/mL at 25 °C . It has a melting point of >375 °C (dec.) (lit.) . It is soluble in nitric acid, insoluble in water, and is metastable in air . It decomposes to chromium oxide and oxygen at 250-500 °c .Applications De Recherche Scientifique

Microwave Assisted Oxidation Reaction

Magtrieve™ has been used as an oxidant for microwave assisted oxidation reactions . It is particularly suited for this application because it is an ionic and magnetically retrievable material, which efficiently converts electromagnetic energy into heat according to the dielectric heating mechanism . This property has been utilized in the oxidation of simple alcohols and hydrocarbons under microwave irradiation .

2. Oxidation of Alcohols to Carbonyl Compounds Magtrieve™ has been used in the oxidation of alcohols to corresponding carbonyl compounds . The primary alcohols were turned into the corresponding aldehydes without over-oxidizing them to carboxylic acids, while oxidation of secondary alcohols yielded ketones .

Oxidation of Thiols to Disulfides

Magtrieve™ has been used in the oxidation of thiols to disulfides . For aromatic thiols, the oxidation was complete within a few hours. The oxidation of aliphatic long-chain thiols required higher reaction temperatures and longer times .

Aromatization of Imidazolines

Magtrieve™ has been used in the aromatization of imidazolines . This process involves the conversion of imidazolines into aromatic compounds .

Conversion of 2-Hydroxymethyl-6,7-bis(pentylsulfanyl)tetrathiafulvalene

Magtrieve™ has been used in the conversion of 2-hydroxymethyl-6,7-bis(pentylsulfanyl)tetrathiafulvalene into 2-formyl-6,7-bis(pentylsulfanyl) tetrathiafulvalene .

Oxidation of 2-Methoxyphenols to 1,4-Benzoquinones

Magtrieve™ has been used in the oxidation of 2-methoxyphenols to 1,4-benzoquinones . This process involves the conversion of 2-methoxyphenols into 1,4-benzoquinones .

Environmentally Friendly Oxidation Methodology

Magtrieve™ has been utilized as an environmentally responsible oxidant in undergraduate experiments, emphasizing its role in green chemistry. It is magnetically retrievable and its reduced form stays on the crystal surface, making it easy to separate after the reaction.

Mécanisme D'action

Target of Action

Magtrieve™ primarily targets organic compounds, particularly alcohols, acetals, and ketals . It is used in various oxidation reactions, such as the oxidation of allylic alcohols to allylic aldehydes .

Mode of Action

Magtrieve™ interacts with its targets through oxidation reactions . It is a selective, heterogeneous form of CrO2, whose reduced form stays on the crystal surface . The oxidation reactions with Magtrieve™ are typically performed in chlorinated solvents or toluene .

Biochemical Pathways

The primary biochemical pathway affected by Magtrieve™ is the oxidation of organic compounds. For instance, it facilitates the conversion of alcohols into carbonyl compounds . It can also oxidize thiols to disulfides .

Pharmacokinetics

Its insolubility in most common organic solvents

Result of Action

The action of Magtrieve™ results in the oxidation of target compounds. For example, primary alcohols are converted into corresponding aldehydes without over-oxidizing them to carboxylic acids, while oxidation of secondary alcohols yields ketones .

Action Environment

The action of Magtrieve™ is influenced by environmental factors such as temperature and solvent type . Reactions with Magtrieve™ are typically performed in chlorinated solvents or toluene . The reduced chromium surface can be simply reconverted into CrO2 by heating in air , suggesting that temperature plays a crucial role in its action.

Safety and Hazards

Magtrieve is classified as an irritant, particularly to the eyes . Safety measures include washing skin thoroughly after handling, wearing protective clothing, and rinsing eyes cautiously with water in case of contact . In case of fire, it can be suppressed with water, dry sand, and all kinds of fire extinguisher .

Propriétés

IUPAC Name |

chromium;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.2H2O/h;2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJCIVHDYINPEKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[Cr] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrH4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

88.027 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,7-Dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B76379.png)

![(5S)-2-[2-(4-bromophenyl)sulfonylethyl]-N-[(4-carbamimidoylcyclohexyl)methyl]-1,3-dioxo-5,8-dihydro-[1,2,4]triazolo[1,2-a]pyridazine-5-carboxamide](/img/structure/B76381.png)